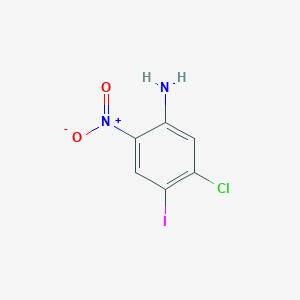

5-Chloro-4-iodo-2-nitroaniline

概要

説明

5-Chloro-4-iodo-2-nitroaniline (CAS 335349-57-0) is a halogenated nitroaniline derivative with the molecular formula C₆H₄ClIN₂O₂ and a molecular weight of 298.47 g/mol . It is synthesized via electrophilic aromatic substitution, typically starting from 5-chloro-2-nitroaniline. Common iodination methods include:

- Iodine monochloride (ICl) in acetic acid with sodium acetate at 80–90°C .

- N-Iodosuccinimide (NIS) in acetic acid under inert atmospheres, yielding up to 88% product .

The compound is an orange crystalline solid and serves as a key intermediate in medicinal chemistry, particularly for synthesizing tetrasubstituted benzimidazoles via palladium coupling or nucleophilic aromatic substitution . It is commercially available through suppliers like BuGuCh & Partners (Germany) and Matrix Scientific .

準備方法

Synthesis from 3-Chloroaniline Derivatives

One established method begins with 3-chloroaniline, which undergoes acylation, nitration, and hydrolysis to yield 5-chloro-2-nitroaniline, a close precursor to the target compound. The process involves:

- Acylation: 3-chloroaniline is acylated with formic acid in organic solvents such as isopropyl ether or benzene under reflux for 1–1.5 hours, forming a formylated intermediate.

- Nitration: The intermediate is nitrated using a mixture of nitric acid and acetic anhydride at low temperatures (-5 to 10 °C) for 2–2.5 hours to introduce the nitro group.

- Hydrolysis: The nitrated product is hydrolyzed with 20–25% sodium hydroxide solution under reflux for 1–1.5 hours to yield 5-chloro-2-nitroaniline.

Subsequent iodination to introduce the iodine at the 4-position can be performed using iodinating agents such as N-iodosuccinimide (NIS) in acetic acid, typically at room temperature, providing high selectivity and yield for 4-iodo substitution on the nitroaniline ring.

Preparation via Nitration and High-Pressure Amination of m-Dichlorobenzene

An alternative industrially relevant method uses m-dichlorobenzene as the starting material:

- Nitration: m-Dichlorobenzene is nitrated using nitrogen dioxide and oxygen in the presence of catalysts such as Lewis acids (e.g., aluminum chloride, zinc chloride) and molecular sieves in solvents like dichloromethane or dichloroethane. This reaction proceeds at 40–100 °C for 4–18 hours, yielding 2,4-dichloronitrobenzene.

- High-Pressure Amination: The 2,4-dichloronitrobenzene is subjected to high-pressure amination with liquid ammonia in an autoclave at 90–160 °C for 2–10 hours. This step replaces one chlorine with an amino group, producing 5-chloro-2-nitroaniline.

- Filtration and Purification: After cooling, excess ammonia is removed, and the mixture is filtered to separate ammonium chloride byproduct. The filtrate is concentrated, cooled to 0 °C to crystallize the product, which is then filtered and dried to obtain 5-chloro-2-nitroaniline.

The iodine substituent can be introduced subsequently by selective iodination of the 5-chloro-2-nitroaniline intermediate.

Direct Iodination of 5-Chloro-2-nitroaniline

For the final step of obtaining 5-chloro-4-iodo-2-nitroaniline, iodination of 5-chloro-2-nitroaniline is typically conducted using:

- N-Iodosuccinimide (NIS): Reacting 5-chloro-2-nitroaniline with NIS in acetic acid at room temperature achieves selective iodination at the 4-position.

- Iodine and Silver Acetate: Alternatively, iodine in the presence of silver acetate can be used to introduce the iodine substituent efficiently.

These methods offer high regioselectivity and yield, with mild reaction conditions suitable for scale-up.

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Acylation | 3-Chloroaniline + formic acid in organic solvent | Reflux (~80-100) | 1–1.5 hours | Solvents: iso-Pr ether, benzene |

| Nitration | Nitric acid + acetic anhydride | -5 to 10 | 2–2.5 hours | Low temperature nitration for selectivity |

| Hydrolysis | NaOH 20–25% solution | Reflux (~100) | 1–1.5 hours | Converts nitro intermediate to amino |

| Nitration (m-Dichlorobenzene) | Nitrogen dioxide + O2, Lewis acid catalyst, molecular sieves | 40–100 | 4–18 hours | Solvent: dichloromethane or dichloroethane |

| High-pressure amination | Liquid ammonia, autoclave | 90–160 | 2–10 hours | High pressure, replaces Cl with NH2 |

| Iodination | N-Iodosuccinimide in acetic acid or I2 + AgOAc | Room temperature | 1–3 hours | Selective iodination at 4-position |

- The use of nitrogen dioxide as a nitrating agent instead of traditional mixed acid systems reduces environmental pollution and improves reaction safety by avoiding acid waste generation.

- Catalysts such as Lewis acids combined with molecular sieves enhance nitration efficiency and selectivity, enabling better control over product distribution.

- High-pressure amination in an autoclave allows for efficient substitution of chlorine with amino groups, yielding high purity 5-chloro-2-nitroaniline with minimal side products.

- Iodination via N-iodosuccinimide is preferred for its mild conditions and high regioselectivity, minimizing over-iodination or side reactions.

- The multi-step synthesis ensures precise substitution patterns, critical for the compound's application in pharmaceuticals and materials science.

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Acylation-Nitration-Hydrolysis + Iodination | 3-Chloroaniline | Acylation → Nitration → Hydrolysis → Iodination | High purity, well-controlled steps | Multi-step, requires careful temperature control |

| Nitration + High-Pressure Amination + Iodination | m-Dichlorobenzene | Nitration (NO2/O2) → Amination → Iodination | Environmentally friendly nitration, high yield | Requires autoclave, high pressure |

| Direct Iodination | 5-Chloro-2-nitroaniline | Iodination with NIS or I2/AgOAc | Mild conditions, selective | Requires prior synthesis of intermediate |

The preparation of this compound is achieved through carefully designed multi-step synthetic routes involving nitration, amination, and iodination. Industrially viable methods emphasize environmental considerations, such as using nitrogen dioxide for nitration and high-pressure amination to reduce waste and improve yields. The final iodination step employs selective reagents like N-iodosuccinimide to ensure high specificity. These methods are supported by detailed research findings and optimized reaction conditions, making them authoritative approaches for the synthesis of this important compound.

化学反応の分析

Types of Reactions:

Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.

Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like chlorine, bromine, and sulfuric acid are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Nucleophilic Aromatic Substitution: Strong nucleophiles like dimethylamine in ethanol.

Major Products:

Reduction: 5-Chloro-4-iodo-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

5-Chloro-4-iodo-2-nitroaniline serves as a crucial intermediate in the synthesis of various organic compounds. Its halogen substituents (chlorine and iodine) facilitate nucleophilic substitution reactions, making it useful for creating diverse chemical entities. For example, it can be transformed into substituted anilines and other aromatic compounds through various reaction pathways.

Pharmaceutical Research

The compound has been investigated for its potential applications in drug development. Its unique structural features allow it to interact with biological targets effectively. Notably, research has shown that derivatives of this compound exhibit inhibitory activity against specific enzymes involved in disease processes. For instance, it has been studied as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism and the activation of prodrugs.

Case Study: Inhibition of Cytochrome P450 Enzymes

In a study focused on the biochemical properties of this compound, researchers found that it inhibited the activity of cytochrome P450 enzymes CYP2C19 and CYP2C9. This inhibition can lead to altered drug metabolism profiles, highlighting the compound's relevance in pharmacokinetics and toxicology studies.

Material Science

In material science, this compound is utilized in developing high refractive index materials and polymers. Its chromophoric properties make it suitable for applications in optical devices and sensors. The compound's ability to form stable polymer matrices can be exploited to create advanced materials with tailored optical characteristics.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. These compounds can be evaluated for their effectiveness against various pathogens, contributing to the development of new antimicrobial agents.

Cancer Therapeutics

The compound's ability to target specific biological pathways makes it a candidate for cancer research. Studies have explored its potential to inhibit oncogenic microRNAs, which are critical regulators of gene expression involved in cancer progression .

Case Study: Targeting Oncogenic MicroRNAs

In one study, neomycin-bisbenzimidazole conjugates incorporating this compound demonstrated significant binding affinity to oncogenic microRNA targets, leading to reduced levels of mature miRNA and inhibition of cancer cell proliferation . This highlights the compound's potential as a therapeutic agent in oncology.

Dye and Pigment Production

Due to its chromophoric nature, this compound is also employed in synthesizing dyes and pigments. Its vibrant color properties make it suitable for use in textiles and coatings.

作用機序

The mechanism of action of 5-Chloro-4-iodo-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The halogen atoms (chlorine and iodine) can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 5-chloro-4-iodo-2-nitroaniline with halogenated nitroaniline derivatives:

Key Observations:

- Halogen Position and Reactivity : The iodo group in this compound (position 4) enhances electrophilicity, facilitating cross-coupling reactions , whereas methyl groups (e.g., in 5-chloro-2-methyl-4-nitroaniline) reduce reactivity due to steric hindrance .

- Fluorine vs. Iodine : Replacing iodine with fluorine (as in 5-chloro-4-fluoro-2-nitroaniline) decreases molecular weight and alters electronic properties, favoring applications in positron emission tomography (PET) tracers .

Physical and Chemical Properties

- Melting Points: Methyl-substituted analogs like 5-chloro-2-methyl-4-nitroaniline exhibit higher melting points (164–167°C) due to improved crystallinity , while hydroxylated derivatives (e.g., 2-amino-6-chloro-4-nitrophenol) melt at 158°C .

- Solubility: Nitroanilines with polar substituents (e.g., -OH in 2-amino-6-chloro-4-nitrophenol) show moderate solubility in oxygenated solvents , whereas halogenated variants are more lipophilic.

生物活性

5-Chloro-4-iodo-2-nitroaniline is a halogenated nitroaniline compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and metabolic pathways based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and an iodo group (-I) attached to an aniline structure. The molecular formula is C7H5ClI N2O2, and its structure can influence its reactivity and interactions with biological systems.

The biological activity of this compound primarily arises from its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with various biological molecules, potentially leading to oxidative stress and cellular damage. The halogen substituents (chlorine and iodine) may enhance the compound's ability to engage in halogen bonding interactions, which can affect molecular targets such as enzymes and nucleic acids .

| Mechanism | Description |

|---|---|

| Nitro Reduction | Reduction of the nitro group to form reactive intermediates |

| Halogen Bonding | Interaction with biological molecules via halogen bonding |

| Metabolic Activation | Formation of toxic metabolites through enzymatic pathways |

Acute Toxicity

Studies indicate that this compound exhibits moderate acute toxicity. In animal models, symptoms of toxicity included reduced activity and uncoordinated movement at higher doses. However, no significant mortality was observed in these studies .

Mutagenicity

The compound has shown potential mutagenic effects in various assays. For instance, it was found to be mutagenic in bacterial tests using Salmonella typhimurium, suggesting that it may cause DNA damage through reactive metabolites formed during nitroreduction . However, it did not demonstrate significant mutagenicity in in vivo micronucleus assays conducted on rodents .

Metabolic Pathways

Research has elucidated the metabolic pathways of this compound, highlighting its transformation into various metabolites. The nitro group can be reduced to form hydroxylamine and amine derivatives, which may further interact with biomolecules leading to systemic toxicity .

Table 2: Metabolites and Their Effects

| Metabolite | Source Reaction | Potential Effects |

|---|---|---|

| Hydroxylamine | Nitro reduction | Reactive species that may cause oxidative damage |

| Amine Derivatives | Further reduction | Possible interaction with nucleic acids |

| Conjugated Metabolites | Phase II metabolism | Excretion pathways; potential for bioaccumulation |

Case Studies

- Toxicokinetic Studies : In a study involving radiolabeled compounds, this compound was rapidly absorbed and metabolized in rats. The majority of the compound was excreted within hours, indicating low bioaccumulation potential .

- Genotoxicity Assessments : A series of genotoxicity tests demonstrated that while the compound exhibits mutagenic properties under certain conditions, it showed no significant effects on micronucleated polychromatic erythrocytes in vivo .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 5-Chloro-4-iodo-2-nitroaniline in a laboratory setting?

- Methodological Answer : Synthesis typically involves sequential functionalization of aniline derivatives. A plausible route includes:

Nitration : Introduce the nitro group at the 2-position of 4-chloroaniline using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .

Iodination : Electrophilic iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 50–80°C .

Key considerations: Monitor reaction progress via TLC, and purify via recrystallization (ethanol/water) to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic proton splitting for nitro and iodo groups). For example, nitro groups deshield adjacent protons (~δ 8.0–8.5 ppm) .

- FT-IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and N-H stretches (~3350 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z ≈ 299.9 for C₆H₄ClIN₂O₂⁺) .

- Elemental Analysis : Validate %C, %H, %N, and halogens within ±0.3% of theoretical values .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Store in amber glass vials at –20°C under inert atmosphere (argon) to prevent photodegradation and moisture absorption .

- Handling : Use PPE (gloves, goggles) in a fume hood. Nitroanilines may release toxic fumes upon decomposition; avoid contact with reducing agents .

Advanced Questions

Q. What mechanistic insights exist for the iodination step in the synthesis of this compound?

- Methodological Answer : Iodination proceeds via electrophilic aromatic substitution (EAS). The electron-withdrawing nitro group directs iodination to the para position relative to the amine. Computational studies (DFT) suggest that the iodine electrophile (I⁺) forms a Wheland intermediate, stabilized by resonance with the nitro group . Experimental optimization: Use Lewis acids (e.g., FeCl₃) to enhance electrophilicity of iodine sources. Kinetic studies (HPLC monitoring) can determine rate constants .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura couplings. The iodo group is a better leaving group than chloro, favoring cross-coupling at the 4-position .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states in Pd-catalyzed reactions .

Validation: Compare computed activation energies with experimental yields .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated nitroanilines?

- Methodological Answer :

- Multi-Technique Correlation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve ambiguities in NOE effects or coupling constants .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded aromatic regions .

- Literature Meta-Analysis : Cross-reference databases (NIST, PubChem) to identify outliers. For example, discrepancies in ¹³C shifts for iodo-nitroanilines may arise from solvent effects .

特性

IUPAC Name |

5-chloro-4-iodo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHURWOGZQWLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624688 | |

| Record name | 5-Chloro-4-iodo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335349-57-0 | |

| Record name | 5-Chloro-4-iodo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。